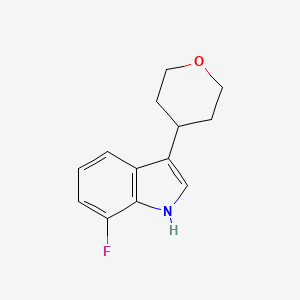
7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is a fluorinated indole derivative with potential relevance in chemical research due to its unique structure. While the provided papers do not directly discuss this compound, they offer insights into the behavior of similar fluorinated indoles and related structures, which can be extrapolated to hypothesize about the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of fluorinated indole derivatives is a topic of interest due to their potential applications. Paper outlines synthetic routes for 6-fluoro-7-substituted indole derivatives, which are closely related to the target compound. The methods involve key intermediates such as 2-bromo-3-fluoroaniline and exploit ortho metalation techniques and nucleophilic substitution to construct the indole nucleus with various functional groups. These synthetic strategies could potentially be adapted for the synthesis of this compound by altering the substitution pattern and employing similar intermediates and reactions.
Molecular Structure Analysis
The molecular structure of fluorinated indoles is crucial for their physical, chemical, and biological properties. Although the exact structure of this compound is not discussed, paper provides a detailed analysis of a structurally related compound using both experimental and theoretical methods, including HF and DFT calculations. The study of vibrational frequencies, molecular orbitals, and electrostatic potential maps in such compounds can reveal the influence of the fluorine atom on the electronic distribution and the overall stability of the molecule. These techniques could be applied to the target compound to predict its behavior and interactions.
Chemical Reactions Analysis
Fluorinated indoles are known to exhibit unique reactivity due to the presence of the electronegative fluorine atom. Paper discusses the photophysical properties of 7-(pyridyl)indoles and how they are affected by solvent interactions and intramolecular hydrogen bonding. The presence of a fluorine atom in the 7-position, as in the target compound, could similarly influence its reactivity, particularly in photochemical reactions and interactions with other molecules. The quenching behavior observed in different solvents for the pyridyl indoles might also be relevant for understanding the reactivity of this compound in various environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be inferred from studies on similar molecules. The fluorine atom's impact on the acidity, basicity, and overall polarity of the molecule is significant, as seen in paper , where the photophysical properties are heavily influenced by the solvent. The presence of the tetrahydropyran ring in the target compound would also contribute to its physical properties, such as solubility and boiling point, and could affect its chemical reactivity, particularly in terms of steric hindrance and electronic effects.
Applications De Recherche Scientifique
Synthesis and Characterization of Indoles
Indoles, including the structurally related 7-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole, play a crucial role in the field of organic chemistry due to their presence in a wide range of bioactive compounds. The development of new methods for indole synthesis has been a significant area of research, aiming to enhance the efficiency and selectivity of these processes. A comprehensive review on indole synthesis classifies all known methods into a coherent framework, which is essential for advancing the synthesis of complex indoles for various scientific applications. This classification facilitates the understanding of the strategic approaches to indole construction, highlighting the importance of these methodologies in producing indoles with specific functionalities for research and development in pharmaceuticals, materials science, and chemical biology (Taber & Tirunahari, 2011).
Application in Combinatorial Chemistry
The application of this compound and its derivatives in combinatorial chemistry, particularly in the synthesis of indole-based alkaloids, has been explored. These compounds are known for their diverse biological properties. The stereoselective Pictet-Spengler reaction, an essential method in organic synthesis, is utilized to prepare polysubstituted tetrahydro-β-carboline scaffolds, a common structural motif in many indole-based alkaloids. This review highlights the importance of these scaffolds in drug discovery and the development of new synthetic methodologies for constructing these complex structures (Rao, Maiti, & Chanda, 2017).
Umpolung Strategies for Indole Functionalization
The concept of umpolung, or polarity inversion, offers a unique approach to the functionalization of indoles, such as this compound, at the C2 position. This strategy enables the indole nucleus to act as an electrophile rather than the typical nucleophile, facilitating the synthesis of C2-functionalized indoles. This approach opens new pathways for creating indole derivatives with significant potential in synthetic and pharmaceutical chemistry, underscoring the versatility and importance of indoles in chemical synthesis (Deka, Deb, & Baruah, 2020).
Propriétés
IUPAC Name |
7-fluoro-3-(oxan-4-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-12-3-1-2-10-11(8-15-13(10)12)9-4-6-16-7-5-9/h1-3,8-9,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWMQXNYVUCCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CNC3=C2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-phenoxyethyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2503764.png)
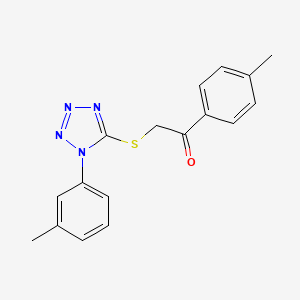
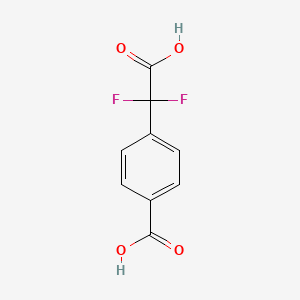
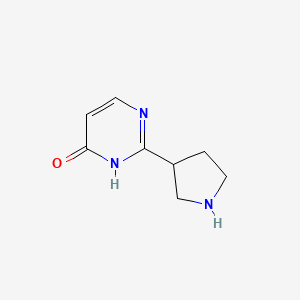
![ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2503768.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate](/img/structure/B2503772.png)
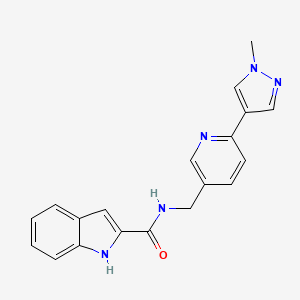
![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)


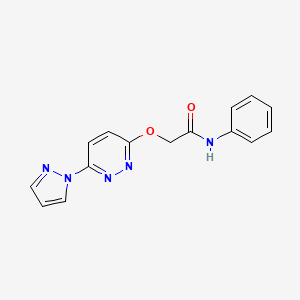
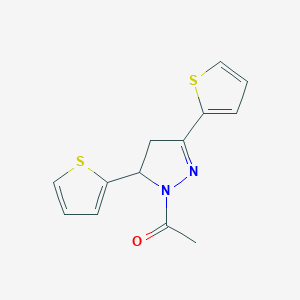
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)
